Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester
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Overview
Description
Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester is a synthetic compound with the molecular formula C34H34N2O6S and a molecular weight of 598.724. It is a derivative of cysteine and tyrosine, two amino acids that play crucial roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester typically involves the protection of amino and carboxyl groups of the amino acids, followed by coupling reactions. The benzyl ester group is introduced to protect the carboxyl group, while the carbobenzyloxy group protects the amino group. The synthesis can be carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the sequential addition of protected amino acids. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of the free carboxyl group.
Scientific Research Applications
Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide coupling reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
Similar Compounds
- Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine methyl ester
- Carbobenzyloxy-L-tyrosyl-L-tyrosine benzyl ester
- Carbobenzyloxy-S-benzyl-L-cysteinyl-L-alanine benzyl ester
- Carbobenzyloxy-S-benzyl-L-cysteinyl-L-leucine benzyl ester
Uniqueness
Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester is unique due to its specific combination of cysteine and tyrosine residues, which confer distinct chemical and biological properties. The presence of the benzyl ester and carbobenzyloxy protecting groups also makes it a valuable intermediate in peptide synthesis, allowing for selective deprotection and further functionalization .
Properties
CAS No. |
96582-41-1 |
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Molecular Formula |
C34H34N2O6S |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
benzyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C34H34N2O6S/c37-29-18-16-25(17-19-29)20-30(33(39)41-21-26-10-4-1-5-11-26)35-32(38)31(24-43-23-28-14-8-3-9-15-28)36-34(40)42-22-27-12-6-2-7-13-27/h1-19,30-31,37H,20-24H2,(H,35,38)(H,36,40) |
InChI Key |
PWVRCEHAKNDRPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CSCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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